![molecular formula C13H6ClF6NO B2879403 2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 866152-28-5](/img/structure/B2879403.png)
2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It falls under the categories of Aromatics, Aliphatic Heterocycles, Aromatic Heterocycles, Pyridines, Heterocyclic Compounds, Aryl Halides, and Fluorinated Intermediates .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: FC(F)(F)c1cccnc1Cl . This indicates that the compound contains a pyridine ring with a chlorine atom and a trifluoromethyl group attached to it.Applications De Recherche Scientifique
Synthesis and Chemical Properties
This compound is widely recognized for its role in the synthesis of complex molecules, demonstrating significant value in chemical reactions due to its unique structural and electronic properties. For instance, the facile synthesis of ortho- and para-(1-trifluoromethyl)-alkylated phenols showcases the compound's versatility in organic synthesis, contributing to high yields under mild conditions (Y. Gong & Katsuya Kato, 2002). Furthermore, its involvement in the efficient synthesis of 4-O- and C-substituted-7-azaindoles highlights its utility as a building block for heterocyclic compounds, offering pathways to novel drug discovery and material science applications (S. Figueroa‐Pérez et al., 2006).
Material Science
In the field of material science, the compound has contributed to the development of advanced materials, such as the synthesis and characterization of soluble polyimides derived from polycondensation with aromatic dianhydrides. This process results in materials exhibiting excellent solubility, thermal stability, and amorphous properties, making them suitable for high-performance applications (Shu-jiang Zhang et al., 2007).
Environmental Chemistry
In environmental chemistry, studies on atmospheric OH oxidation of chlorinated aromatic herbicides, including pyridine derivatives, elucidate the compound's potential transformation and degradation pathways. This research offers insights into the environmental fate and impact of such chemicals, highlighting the role of OH radicals in facilitating oxidative degradation processes (T. Murschell & D. Farmer, 2018).
Catalysis and Organic Transformations
The compound's utility extends to catalysis, where it participates in the synthesis of trifluoromethyl substituted 4-pyrones via self-condensation, demonstrating its potential in creating multifunctional molecular frameworks. Such transformations are crucial for developing new catalytic methods and materials with enhanced performance and selectivity (S. Babu & M. J. Pozzo, 1991).
Propriétés
IUPAC Name |
2-chloro-3-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF6NO/c14-11-9(13(18,19)20)4-5-10(21-11)22-8-3-1-2-7(6-8)12(15,16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVDGSGTQVMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=C(C=C2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one](/img/structure/B2879321.png)
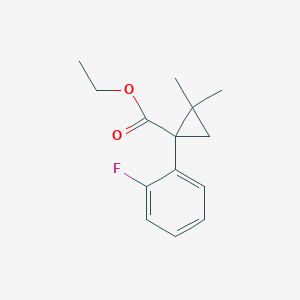

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)
![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide](/img/structure/B2879330.png)
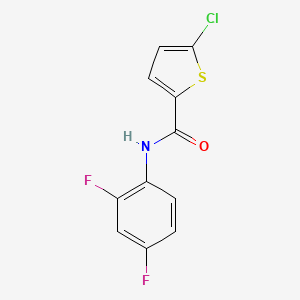
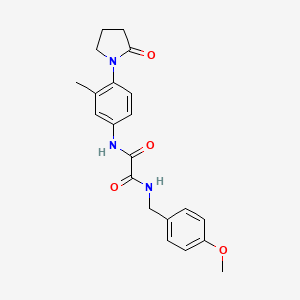

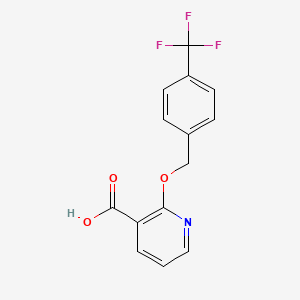

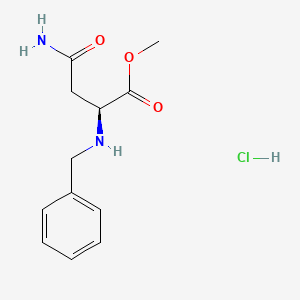

![1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2879341.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)
